molecular formula C14H16N2O4 B5808290 [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol

[1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol

Cat. No.: B5808290
M. Wt: 276.29 g/mol
InChI Key: AEBHAGLXNCAZDS-UHFFFAOYSA-N
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Description

[1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol: is an organic compound characterized by a pyrrole ring substituted with a methoxy-nitrophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be introduced via a nitration reaction followed by a methoxylation reaction

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction, where formaldehyde is used as the reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group (COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (NO2) can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy group (OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products:

    Oxidation: Carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy-nitrophenyl group can interact with enzymes and receptors, modulating their activities. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrole]
  • [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethanol
  • [1-(2-Methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]acetone

Uniqueness:

  • Structural Features: The presence of both a methoxy-nitrophenyl group and a hydroxymethyl group in the same molecule provides unique chemical reactivity and biological activity.
  • Versatility: The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound for scientific research.

Properties

IUPAC Name

[1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHAGLXNCAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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